molecular formula C19H17ClF3N3O B2896445 (E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one CAS No. 1025152-62-8

(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one

Cat. No. B2896445
CAS RN: 1025152-62-8
M. Wt: 395.81
InChI Key: XIHUVKUBAQPOIZ-VOTSOKGWSA-N
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Description

(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C19H17ClF3N3O and its molecular weight is 395.81. The purity is usually 95%.
BenchChem offers high-quality (E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activity and Therapeutic Potential

This compound has been studied for its potential in various therapeutic applications due to its biological activity. For example, the synthesis and evaluation of related piperazine derivatives have shown promising results in antiarrhythmic and antihypertensive activities, as well as alpha-adrenolytic properties, which could be relevant for cardiovascular diseases (Malawska et al., 2002). Additionally, piperazine compounds have been explored for antimalarial properties, highlighting their potential in treating infectious diseases (Mendoza et al., 2011).

Chemical Synthesis and Modification

The synthesis of piperazine derivatives, including compounds with similar structures, has been a significant area of research. These studies focus on creating novel compounds with potential pharmacological properties. The synthesis and biological action of such derivatives, including their antibacterial activities, have been extensively explored (Pitucha et al., 2005).

Crystal Structure and Material Properties

Understanding the crystal structure and material properties of compounds like (E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one can provide insights into their chemical behavior and potential applications. Studies on the crystal structures of structurally related anticonvulsant drugs offer valuable information about their molecular orientations and interactions, which can be critical in drug design and development (Georges et al., 1989).

Potential Anticonvulsant and Anticancer Properties

The exploration of piperazine derivatives for their anticonvulsant and anticancer activities is an ongoing area of research. The synthesis and determination of the lipophilicity, anticonvulsant activity, and preliminary safety of N-[(4-arylpiperazin-1-yl)alkyl]pyrrolidine-2,5-dione derivatives have shown promising results, indicating potential applications in neurology and oncology (Rybka et al., 2017).

properties

IUPAC Name

(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3N3O/c20-16-12-15(19(21,22)23)13-24-18(16)26-10-8-25(9-11-26)17(27)7-6-14-4-2-1-3-5-14/h1-7,12-13H,8-11H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHUVKUBAQPOIZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one

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